2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide
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Overview
Description
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an aminomethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide typically involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes a series of reactions including amination, deprotection, and acylation to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature control, solvent recycling, and catalyst reuse, is crucial to enhance efficiency and reduce costs. Advanced techniques like continuous flow synthesis may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide group may produce primary amines.
Scientific Research Applications
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-benzylacetamide
- 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-methylacetamide
Uniqueness
The unique combination of the tetrahydrofuran ring, aminomethyl group, and phenylacetamide moiety in 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-phenylacetamide distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C13H18N2O4/c14-7-10-13(18)12(17)9(19-10)6-11(16)15-8-4-2-1-3-5-8/h1-5,9-10,12-13,17-18H,6-7,14H2,(H,15,16)/t9-,10+,12-,13+/m0/s1 |
InChI Key |
BXLKBXGADDPZGR-JULQROHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(C(C(O2)CN)O)O |
Origin of Product |
United States |
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